2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3-fluorophenyl)acetic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene as the starting material.
Coupling Reaction: The Boc-protected amine is then coupled with the fluorophenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in peptide synthesis.
Biology
The compound can be used in the development of fluorinated analogs of biologically active molecules, which are often more stable and bioavailable.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceuticals, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{(tert-butoxy)carbonylamino}-2-(4-fluorophenyl)acetic acid
- 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid
Uniqueness
The position of the fluorine atom on the phenyl ring can significantly influence the compound’s reactivity and biological activity. The 3-fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its 2- and 4-fluorophenyl counterparts, making it unique in its applications.
Properties
CAS No. |
1404829-61-3 |
---|---|
Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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